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Compound of Interest

Compound Name: AF 555 carboxylic acid

Cat. No.: B12364350 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of AF 555 carboxylic acid, a versatile

fluorescent dye, for its application in biological research and drug development. Below, you will

find its core properties, detailed experimental protocols for its conjugation and use in key

applications, and visualizations of relevant biological pathways and workflows.

Core Properties and Quantitative Data
AF 555 is a bright, photostable, and hydrophilic fluorescent dye, making it an excellent choice

for a variety of fluorescence-based assays. The carboxylic acid derivative allows for covalent

conjugation to primary amines on biomolecules through the use of carbodiimide crosslinkers

such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
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Property Value Reference

Excitation Maximum (λex) 555 nm [1][2]

Emission Maximum (λem) 565 nm [3][4]

Molar Extinction Coefficient (ε) ~155,000 cm⁻¹M⁻¹ [1]

Quantum Yield (Φ) ~0.10 [2]

Recommended Laser Lines 532 nm or 561 nm [2]

Reactive Group Carboxylic Acid [5]

Reactivity
Primary amines (via EDC/NHS

chemistry)
[5]

Experimental Protocols
Conjugation of AF 555 Carboxylic Acid to Proteins using
EDC/Sulfo-NHS Chemistry
This protocol outlines the covalent attachment of AF 555 carboxylic acid to a protein

containing primary amines (e.g., lysine residues). This two-step method using EDC and Sulfo-

NHS enhances coupling efficiency and stability of the reactive intermediate.[6][7]

Materials:

AF 555 carboxylic acid

Protein to be labeled (in an amine-free buffer, e.g., PBS)

EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide)

Sulfo-NHS (N-hydroxysulfosuccinimide)

Activation Buffer: 0.1 M MES, pH 4.5-6.0

Coupling Buffer: PBS, pH 7.2-8.5

Quenching Solution: 1 M Tris-HCl, pH 8.5 or 1 M glycine
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Desalting column (e.g., Sephadex G-25)

Procedure:

Protein Preparation: Dissolve the protein in the Coupling Buffer at a concentration of 2-10

mg/mL.[8]

Dye Preparation: Dissolve AF 555 carboxylic acid in anhydrous DMSO or DMF to a

concentration of 10 mg/mL.

Activation of AF 555 Carboxylic Acid:

In a microcentrifuge tube, combine the desired molar excess of AF 555 carboxylic acid
with the appropriate volumes of Activation Buffer.

Add a 1.5 to 2-fold molar excess of EDC and Sulfo-NHS over the dye.

Incubate for 15-30 minutes at room temperature, protected from light.

Conjugation:

Adjust the pH of the activated dye solution to 7.2-8.5 by adding the Coupling Buffer.

Immediately add the activated dye solution to the protein solution.

Incubate for 2 hours at room temperature or overnight at 4°C with gentle stirring, protected

from light.

Quenching: Add the Quenching Solution to a final concentration of 50-100 mM to stop the

reaction. Incubate for 30 minutes at room temperature.

Purification: Separate the labeled protein from unreacted dye and byproducts using a

desalting column equilibrated with PBS. Collect the fractions containing the brightly colored

conjugate.

Determination of Degree of Labeling (DOL):

Measure the absorbance of the conjugate at 280 nm and 555 nm.
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Calculate the protein concentration and the dye concentration using the Beer-Lambert law

and the respective extinction coefficients.

DOL = (moles of dye) / (moles of protein). An optimal DOL for antibodies is typically

between 2 and 7.

Workflow for AF 555 Carboxylic Acid Conjugation

Activation

Conjugation Purification

AF 555 Carboxylic Acid Activated AF 555-NHS Ester
 15-30 min, RT 

EDC + Sulfo-NHS
in Activation Buffer
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Protein
in Coupling Buffer

Quenching Solution
 Quench 

Desalting Column Purified AF 555-Protein
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Caption: Workflow of the two-step EDC/Sulfo-NHS conjugation of AF 555 carboxylic acid to a

protein.

Immunofluorescence Staining Protocol
This protocol describes the use of an AF 555-conjugated secondary antibody for the detection

of a primary antibody in fixed cells.

Materials:

Cells grown on coverslips

Fixation Buffer: 4% paraformaldehyde in PBS
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Permeabilization Buffer: 0.1% Triton X-100 in PBS

Blocking Buffer: 1-5% BSA in PBS

Primary antibody

AF 555-conjugated secondary antibody

Mounting medium with DAPI

PBS

Procedure:

Cell Fixation:

Wash cells twice with PBS.

Fix with Fixation Buffer for 15 minutes at room temperature.

Wash three times with PBS.

Permeabilization (for intracellular targets):

Incubate with Permeabilization Buffer for 10 minutes at room temperature.

Wash three times with PBS.

Blocking:

Incubate with Blocking Buffer for 30-60 minutes at room temperature to reduce non-

specific binding.

Primary Antibody Incubation:

Dilute the primary antibody in Blocking Buffer.

Incubate with the primary antibody for 1 hour at room temperature or overnight at 4°C.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 14 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12364350?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Wash three times with PBS.

Secondary Antibody Incubation:

Dilute the AF 555-conjugated secondary antibody in Blocking Buffer.

Incubate for 1 hour at room temperature, protected from light.

Wash three times with PBS, with the final wash being for an extended period.

Mounting:

Mount the coverslip on a microscope slide using mounting medium containing DAPI for

nuclear counterstaining.

Seal the coverslip and allow it to cure.

Imaging:

Visualize the fluorescence using a microscope equipped with appropriate filters for DAPI

and AF 555 (e.g., excitation/emission ~555/565 nm).

Immunofluorescence Staining Workflow

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 14 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12364350?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Fixation
(4% PFA)

Permeabilization
(0.1% Triton X-100)

Blocking
(1-5% BSA)

Primary Antibody
Incubation

AF 555 Secondary Ab
Incubation

Mounting
(with DAPI)

Fluorescence Microscopy

Click to download full resolution via product page

Caption: General workflow for indirect immunofluorescence staining using an AF 555-

conjugated secondary antibody.

Flow Cytometry Staining Protocol
This protocol details the staining of cell surface antigens for analysis by flow cytometry using a

directly conjugated AF 555 primary antibody.
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Materials:

Single-cell suspension

Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)

AF 555-conjugated primary antibody

Fc Block (optional)

Viability dye (optional)

Flow cytometer

Procedure:

Cell Preparation: Prepare a single-cell suspension and wash the cells with cold Flow

Cytometry Staining Buffer.

Fc Receptor Blocking (Optional): If your cells express Fc receptors, incubate them with an Fc

Block reagent for 10-15 minutes at 4°C to prevent non-specific antibody binding.

Antibody Staining:

Aliquot approximately 1x10^6 cells per tube.

Add the pre-titrated optimal concentration of the AF 555-conjugated primary antibody.

Incubate for 20-30 minutes at 4°C, protected from light.

Washing: Wash the cells twice with 2-3 mL of cold Flow Cytometry Staining Buffer by

centrifugation at 300-400 x g for 5 minutes.

Viability Staining (Optional): If desired, resuspend the cells in a buffer compatible with your

viability dye and stain according to the manufacturer's protocol.

Resuspension: Resuspend the final cell pellet in an appropriate volume of Flow Cytometry

Staining Buffer for analysis.
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Data Acquisition: Analyze the samples on a flow cytometer equipped with a laser and filter

set appropriate for AF 555 (e.g., a yellow-green laser at 561 nm).

Flow Cytometry Staining Workflow
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Stain with AF 555 Ab

Wash

Wash

Viability Staining
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Flow Cytometer
Acquisition

Click to download full resolution via product page

Caption: Workflow for direct staining of cell surface antigens for flow cytometry analysis.
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Signaling Pathway Visualization
AF 555-conjugated antibodies are powerful tools for visualizing and quantifying components of

cellular signaling pathways. Below are examples of how AF 555 can be used to study key

pathways in cancer and metabolism.

EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) pathway is crucial in regulating cell growth and

proliferation and is often dysregulated in cancer.[9][10] AF 555-conjugated antibodies can be

used to detect the phosphorylation and localization of EGFR and its downstream targets like

ERK and Akt.

EGFR Signaling Pathway Diagram
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Caption: Simplified EGFR signaling cascade leading to cell proliferation and survival.

Insulin Signaling Pathway
The insulin signaling pathway is central to glucose homeostasis. Fluorescent probes and

antibodies can be used to visualize key events like insulin receptor activation and the

translocation of glucose transporters.[1][5]
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Insulin Signaling Pathway Diagram
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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